6-Methoxypyridine-2-sulfonamide
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Overview
Description
6-Methoxypyridine-2-sulfonamide is a chemical compound with the molecular formula C6H8N2O3S and a molecular weight of 188.21 g/mol It is characterized by a methoxy group at the 6th position and a sulfonamide group at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxypyridine-2-sulfonamide typically involves the introduction of the sulfonamide group to the pyridine ring. One common method is the reaction of 6-methoxypyridine with sulfonamide reagents under suitable conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxypyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxy and sulfonamide groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
6-Methoxypyridine-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methoxypyridine-2-sulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of enzymes such as phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). These enzymes play crucial roles in cell signaling pathways that regulate cell growth, proliferation, and survival . By inhibiting these enzymes, this compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
- 6-Methoxypyridine-3-sulfonamide
- 6-Methoxypyridine-4-sulfonamide
- 6-Methoxypyridine-2-carboxamide
Comparison: 6-Methoxypyridine-2-sulfonamide is unique due to the specific positioning of the methoxy and sulfonamide groups, which influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications .
Properties
IUPAC Name |
6-methoxypyridine-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c1-11-5-3-2-4-6(8-5)12(7,9)10/h2-4H,1H3,(H2,7,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBTWNRWWLUMIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC=C1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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